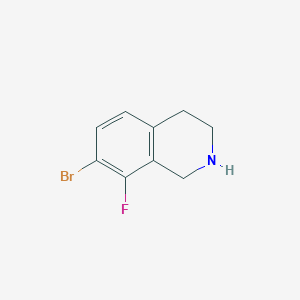

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNGHXOUJOLZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the isoquinoline ring .

Industrial Production Methods: In an industrial setting, the production of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Types of Reactions:

Oxidation: 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines .

Scientific Research Applications

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative that has diverse biological activities and is used primarily as a research chemical. The presence of bromine and fluorine enhances its biological activity compared to other tetrahydroisoquinoline derivatives.

Scientific Research Applications

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline's applications include:

- Antimicrobial studies A comparative analysis of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline shows it to have antimicrobial properties.

- Enzyme Inhibition It has the potential to inhibit specific enzymes that are crucial in disease pathways. For instance, it may affect kinases involved in cancer progression.

- Receptor Binding It interacts with neurotransmitter receptors, which could be beneficial in treating neurodegenerative diseases.

- Nucleophilic Substitution Reactions The halogen substituents allow for various chemical transformations that can lead to the development of new derivatives with enhanced activity.

Comparison with Similar Compounds

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring. This dual substitution can influence the compound’s reactivity and biological activity, making it a valuable tool in chemical and biological research. Similar compounds include:

- 7-Bromo-1,2,3,4-tetrahydroisoquinoline

- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Case Studies and Research Findings

Several studies have investigated the biological activity of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline:

Antimicrobial Study A comparative analysis of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline shows it to have antimicrobial properties.

Other related compounds

Other related compounds and their applications include:

- 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications. It is used as a building block for the synthesis of more complex molecules in chemistry. The compound is studied for its potential biological activities, including antimicrobial and anticancer properties in biology. It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors in medicine, and can be used in the development of new materials or as a catalyst in various chemical processes in industry.

- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a promising candidate for further drug development. In vivo experiments using mouse models demonstrated that oral administration of the compound led to a significant reduction in triglyceride levels and improved insulin sensitivity at doses as low as 3 mg/kg.

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and functional differences between 7-bromo-8-fluoro-THIQ and its analogs:

| Compound | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Applications |

|---|---|---|---|---|---|

| 7-Bromo-8-fluoro-THIQ | Br (C7), F (C8) | C₉H₉BrFN | 242.09 | Not explicitly listed | Building block for CNS drug candidates |

| 5-Bromo-8-fluoro-2-methyl-THIQ | Br (C5), F (C8), CH₃ (N2) | C₁₀H₁₁BrFN | 244.10 | 1781489-28-8 | Synthetic intermediate |

| 8-Bromo-6-fluoro-THIQ | Br (C8), F (C6) | C₉H₉BrFN | 242.09 | 1690812-16-8 | Unspecified, likely a building block |

| 7-Bromo-THIQ | Br (C7) | C₉H₁₀BrN | 212.09 | 17680-55-6 | Precursor for functionalized THIQs |

| 8-Bromo-6-methoxy-THIQ | Br (C8), OCH₃ (C6) | C₁₀H₁₂BrNO | 242.11 | 1220694-87-0 | Synthetic intermediate for drug discovery |

| CKD712 [(S)-1-α-naphthylmethyl-6,7-dihydroxy-THIQ] | OH (C6, C7), naphthylmethyl (N1) | C₂₀H₂₁NO₂ | 307.39 | Not provided | Wound healing via VEGF induction |

| 7-Bromo-1-(trifluoromethyl)-THIQ | Br (C7), CF₃ (N1) | C₁₀H₉BrF₃N | 280.09 | 1391212-56-8 | Medicinal chemistry applications |

Key Differences and Implications

Substituent Position Effects: Bromo-Fluoro Pairing: The 7-bromo-8-fluoro substitution pattern may confer unique electronic effects compared to analogs like 5-bromo-8-fluoro-THIQ. Bromine at C7 (meta to the nitrogen) could enhance electrophilic substitution reactivity, while fluorine at C8 (para to the nitrogen) may stabilize the aromatic ring via electron withdrawal . Methoxy vs.

Functional Group Additions :

- N1-Substituents : Compounds like CKD712 and 7-bromo-1-(trifluoromethyl)-THIQ feature bulky or electron-withdrawing groups at N1. CKD712’s naphthylmethyl group enables potent VEGF induction in fibroblasts, highlighting the role of N1 modifications in biological activity .

Synthetic Utility: 7-Bromo-THIQ (CAS 17680-55-6) is a precursor for diverse derivatives, including 7-bromo-8-fluoro-THIQ. Lithiation and fluorine–amine exchange reactions (as described for 8-fluoro-3,4-dihydroisoquinoline) are critical for introducing substituents .

Medicinal Chemistry

Material Science

- Halogenated THIQs like 7-bromo-8-fluoro-THIQ are pivotal in creating compound libraries for high-throughput screening. Their reactivity enables diversification into chiral amines or heterocyclic frameworks .

Biological Activity

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline (7-Br-8-F-THIQ) is a halogenated derivative of tetrahydroisoquinoline (THIQ), a compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. The unique combination of bromine and fluorine atoms in its structure enhances its reactivity and interaction with biological targets. This article provides a comprehensive overview of the biological activity associated with 7-Br-8-F-THIQ, including its mechanisms of action, antimicrobial and anticancer properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-Br-8-F-THIQ is . The presence of bromine at the 7th position and fluorine at the 8th position of the isoquinoline ring contributes to the compound's unique chemical reactivity. These halogen substituents can participate in various chemical reactions, enhancing the compound's biological interactions.

The biological activity of 7-Br-8-F-THIQ is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s ability to form stable interactions with these targets, leading to various biological effects. Studies have indicated that this compound may inhibit certain enzyme activities or modulate receptor functions, influencing pathways related to cell proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Research indicates that 7-Br-8-F-THIQ exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These MIC values are comparable to those of standard antibiotics, indicating the potential of 7-Br-8-F-THIQ as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 7-Br-8-F-THIQ has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines. The efficacy was assessed using cell viability assays with results summarized in the following table:

Table 1: Anticancer Activity of 7-Br-8-F-THIQ

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 0.2 |

| Ishikawa (Endometrial Cancer) | 0.3 |

In comparison to Tamoxifen (IC50 = 5.14 µg/mL), the newly synthesized compounds demonstrated superior activity against both MCF-7 and Ishikawa cell lines .

Case Studies

Several studies have highlighted the therapeutic potential of 7-Br-8-F-THIQ:

- Study on Breast Cancer : A study evaluated various THIQ derivatives for their antiproliferative activity against breast cancer cell lines. The results showed that compounds similar to 7-Br-8-F-THIQ exhibited significant cytotoxic effects compared to standard treatments like Tamoxifen .

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of THIQ derivatives, including 7-Br-8-F-THIQ. The findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage.

- Antiparasitic Activity : Research indicated that certain THIQ derivatives possess antiparasitic properties against Plasmodium falciparum. This suggests a broader spectrum of biological activity for compounds related to 7-Br-8-F-THIQ .

Q & A

Basic Question: What are the optimal synthetic routes for 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer:

The synthesis typically involves cyclization of appropriately substituted phenethylamine derivatives. Key steps include:

- Halogenation: Introduce bromo and fluoro groups via electrophilic substitution or coupling reactions (e.g., using boronic acid intermediates for regioselectivity) .

- Cyclization: Use methanesulfonic acid or polyphosphoric acid to form the tetrahydroisoquinoline core .

- Reduction: Sodium borohydride or catalytic hydrogenation to reduce intermediates to the tetrahydro form .

Example Protocol:

Start with 4-fluoro-phenethylamine.

Brominate at the 7-position using N-bromosuccinimide (NBS) under controlled conditions.

Cyclize using methanesulfonic acid at 80–100°C for 6–8 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Table 1: Reaction Conditions for Halogenation and Cyclization

| Step | Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | NBS, DMF | 0–5°C | 2 h | 75% | |

| Cyclization | MeSO3H | 100°C | 8 h | 82% |

Basic Question: How to characterize purity and structural integrity of the compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns (e.g., bromo and fluoro groups induce distinct splitting and coupling constants) .

- HPLC Analysis: Employ reversed-phase C18 columns with UV detection (λ = 254 nm). Validate purity with ≥95% area under the curve .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for CHBrFN) .

Critical Tip:

- For fluorinated compounds, -NMR provides additional confirmation of substitution .

Advanced Question: How to evaluate its biological activity in wound healing or angiogenesis models?

Methodological Answer:

- In Vitro Models:

- In Vivo Models:

Table 2: Key Parameters for VEGF Assay in HDFs

| Parameter | Value | Reference |

|---|---|---|

| Concentration Range | 1–10 µM | |

| Incubation Time | 24–48 h | |

| VEGF Quantification | ELISA (R&D Systems) |

Advanced Question: How to resolve contradictions in substituent effects on pharmacological activity?

Methodological Answer:

- Comparative SAR Studies: Synthesize analogs (e.g., 6-bromo-7-methoxy-THIQ or 5-fluoro derivatives) and test in parallel assays .

- Mechanistic Profiling: Use kinase inhibition panels or transcriptomics to identify off-target effects. For example, fluoro substituents may alter AMPK activation compared to methoxy groups .

- Data Normalization: Control for solubility differences (e.g., logP variations due to halogens) using DMSO vehicle standardization .

Advanced Question: What in vivo models are suitable for neurotoxicity or cardiotoxicity studies?

Methodological Answer:

- Neurotoxicity:

- Cardiotoxicity:

- Toxicokinetics: Monitor plasma levels in rodents using LC-MS/MS after oral or intravenous administration .

Advanced Question: How to optimize purity for pharmacological studies?

Methodological Answer:

- HPLC Optimization: Use a mobile phase of 0.1% TFA in water/acetonitrile (70:30) with a flow rate of 1.0 mL/min. Retention time typically ~8–10 minutes .

- Recrystallization: Purify from ethanol/water (1:3) to achieve ≥98% purity (validate via melting point and DSC) .

- Stability Testing: Store at –20°C under nitrogen; assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.